molecular formula C17H17F3N2O2 B1196056 Flufenamic acid hydroxypropylamide CAS No. 59116-76-6

Flufenamic acid hydroxypropylamide

Cat. No.: B1196056
CAS No.: 59116-76-6
M. Wt: 338.32 g/mol
InChI Key: LEXFIFJJRMAPRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Classification of Flufenamic Acid Derivatives

The development of flufenamic acid hydroxypropylamide emerged from systematic efforts to enhance the therapeutic utility and physical properties of the parent compound flufenamic acid, which was originally discovered by scientists led by Claude Winder from Parke-Davis in 1963. This foundational work established flufenamic acid as a member of the anthranilic acid derivatives, also known as fenamates, which constitute a distinct class of nonsteroidal anti-inflammatory drugs characterized by their cyclooxygenase inhibitory activity and prostaglandin synthesis reduction capabilities. The historical progression from flufenamic acid to its hydroxypropylamide derivative represents a deliberate chemical modification strategy aimed at addressing solubility limitations and expanding the compound's research applications beyond traditional anti-inflammatory uses.

The classification of this compound within the broader pharmaceutical chemistry landscape positions it as both a derivative of the established fenamate class and a representative of hydroxypropyl-modified pharmaceutical compounds designed for enhanced bioavailability. Research efforts in the late 20th century focused on creating derivatives that could overcome the absorption variability issues associated with oral administration of flufenamic acid, leading to exploration of various chemical modifications including esterification and amidation approaches. The hydroxypropylamide modification specifically addresses solubility concerns while maintaining the core structural elements necessary for interaction with biological targets, demonstrating the evolution of pharmaceutical chemistry toward more sophisticated molecular design strategies.

The systematic development of flufenamic acid derivatives has been driven by the recognition that while the parent compound demonstrated anti-inflammatory activity, its clinical utility was limited by pharmacokinetic challenges and variable absorption patterns. This limitation prompted researchers to explore chemical modifications that could preserve biological activity while improving pharmaceutical properties, leading to the synthesis of compounds such as this compound through targeted structural modifications. The compound's development reflects broader trends in medicinal chemistry toward creating prodrugs and derivatives that can overcome the limitations of parent molecules while potentially offering enhanced or alternative therapeutic benefits.

Structural Relationship to Fenamate Class Compounds

This compound maintains the fundamental structural characteristics of the fenamate class while incorporating specific modifications that distinguish it from other members of this pharmaceutical family. The compound retains the essential 2-aminobenzoic acid backbone that defines fenamate compounds, with the critical trifluoromethyl group at the meta position of the aniline substituent preserved to maintain core pharmacological properties. The structural relationship to other fenamates such as mefenamic acid and meclofenamic acid is evident in the shared anthranilic acid derivative framework, though the hydroxypropylamide modification represents a departure from the carboxylic acid functionality typical of most fenamate compounds.

The molecular architecture of this compound, with its molecular weight of 338.32 g/mol and formula C17H17F3N2O2, demonstrates how structural modifications can be implemented while preserving essential pharmacophoric elements. The compound's International Union of Pure and Applied Chemistry name, N-(3-hydroxypropyl)-2-[3-(trifluoromethyl)anilino]benzamide, clearly delineates the structural components that link it to the fenamate family while highlighting the unique hydroxypropylamide substituent that differentiates it from traditional fenamate structures. This structural relationship is particularly significant because it suggests that the compound may retain some of the biological activities associated with fenamate compounds while potentially exhibiting novel properties attributable to the hydroxypropylamide modification.

The preservation of the trifluoromethyl group in this compound is structurally significant because this substituent has been identified as crucial for the biological activity of fenamate compounds. Research has demonstrated that fluorine-containing substituents often improve pharmacokinetics and bioavailability of pharmaceutical compounds, and the retention of this group in the hydroxypropylamide derivative suggests intentional preservation of these beneficial properties. The structural relationship between this compound and other fenamate compounds provides a foundation for understanding both shared and unique properties, with the amide linkage and hydroxypropyl group representing key structural features that may confer distinct biological and physical characteristics.

Evolution of Hydroxypropylamide Derivatives in Chemical Research

The development of hydroxypropylamide derivatives in pharmaceutical chemistry represents a sophisticated approach to overcoming solubility and bioavailability challenges inherent in many drug compounds. Research into flufenamic acid derivatives has demonstrated that esterification and amidation strategies can significantly alter the physical and biological properties of parent compounds, with hydroxypropylamide modifications specifically designed to enhance water solubility while maintaining biological activity. The evolution of these derivatives reflects advances in understanding structure-property relationships and the recognition that strategic chemical modifications can expand the utility of established pharmaceutical agents.

Synthetic methodologies for preparing this compound and related derivatives have evolved to incorporate sophisticated chemical techniques aimed at achieving high yields and purity. Research has shown that the synthesis of hydroxypropyl derivatives typically involves reaction of the parent carboxylic acid with appropriate hydroxypropyl reagents under controlled conditions, with careful attention to reaction parameters to ensure optimal product formation. The development of these synthetic approaches has been guided by the need to create compounds with enhanced pharmaceutical properties while maintaining reasonable synthetic accessibility for research and potential commercial applications.

The chemical research evolution surrounding hydroxypropylamide derivatives has been influenced by broader trends in pharmaceutical chemistry toward creating compounds with improved drug-like properties. Studies have demonstrated that hydroxypropyl modifications can significantly alter the pharmacokinetic profiles of parent compounds, potentially improving absorption, distribution, and metabolic stability. The specific case of this compound illustrates how systematic chemical modification can transform a compound with limited clinical utility into a research tool with expanded applications, particularly in studies of fibrinolytic mechanisms and blood coagulation processes.

Significance in Biochemical and Materials Research

This compound has emerged as a compound of significant interest in biochemical research, particularly in studies investigating fibrinolytic mechanisms and blood coagulation regulation. Research has demonstrated that this derivative exhibits unique properties in enhancing blood clot lysis through mechanisms that appear to involve direct interaction with plasmin regulatory proteins, specifically alpha-2-antiplasmin and complement component 1 inhibitor. The compound's ability to inactivate these regulatory proteins in a concentration-dependent manner represents a novel mechanism of action that extends beyond traditional cyclooxygenase inhibition associated with parent fenamate compounds.

The significance of this compound in materials research applications stems from its unique chemical properties and potential for incorporation into various delivery systems and formulations. Studies have explored the compound's behavior in different solvent systems and its potential for inclusion in nanoprodrug formulations, demonstrating versatility that extends beyond traditional pharmaceutical applications. The compound's structural features, including the hydroxypropyl group and amide functionality, provide multiple sites for potential chemical modification and conjugation, making it valuable for materials science applications requiring specific chemical functionalities.

Research investigations have revealed that this compound demonstrates stability characteristics that make it suitable for various experimental applications, with studies showing consistent performance in biological assays and chemical analyses. The compound's significance in biochemical research is further enhanced by its demonstrated selectivity for specific biological targets, allowing for more precise experimental investigations compared to broader-spectrum compounds. This selectivity, combined with its enhanced solubility properties compared to parent flufenamic acid, positions the compound as a valuable research tool for studying complex biological processes and developing new therapeutic approaches.

The broader significance of this compound in contemporary research extends to its potential applications in drug delivery systems and targeted therapeutic approaches. Research has demonstrated that the compound's chemical structure allows for incorporation into various delivery mechanisms, including nanoparticle formulations and polymer-based systems, expanding its utility beyond direct pharmaceutical applications. The compound's unique combination of fenamate-derived biological activity and enhanced physicochemical properties positions it as a valuable component in advanced pharmaceutical research and development efforts.

Properties

CAS No.

59116-76-6

Molecular Formula

C17H17F3N2O2

Molecular Weight

338.32 g/mol

IUPAC Name

N-(3-hydroxypropyl)-2-[3-(trifluoromethyl)anilino]benzamide

InChI

InChI=1S/C17H17F3N2O2/c18-17(19,20)12-5-3-6-13(11-12)22-15-8-2-1-7-14(15)16(24)21-9-4-10-23/h1-3,5-8,11,22-23H,4,9-10H2,(H,21,24)

InChI Key

LEXFIFJJRMAPRC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NCCCO)NC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCO)NC2=CC=CC(=C2)C(F)(F)F

Synonyms

flufenamic acid hydroxypropylamide

Origin of Product

United States

Preparation Methods

Esterification of Flufenamic Acid

The foundational step in FA-HPA synthesis involves converting flufenamic acid into a reactive intermediate. Studies demonstrate that esterification using hydroxypropylamine under acidic or basic conditions yields the hydroxypropylamide derivative. A typical protocol includes:

  • Reagent Preparation : Flufenamic acid is dissolved in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

  • Coupling Reaction : Addition of 3-hydroxypropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Catalysis : 4-Dimethylaminopyridine (DMAP) is often used to accelerate the reaction.

Key Reaction Parameters :

  • Temperature : 0–25°C to minimize side reactions.

  • Time : 12–24 hours for complete conversion.

Amidation with 3-Hydroxypropylamine

Alternative methods employ direct amidation of flufenamic acid’s carboxylic acid group. This approach avoids intermediate steps but requires stringent control of reaction conditions:

  • Activation : The carboxylic acid group is activated using thionyl chloride (SOCl₂) to form an acyl chloride intermediate.

  • Nucleophilic Substitution : Reaction with 3-hydroxypropylamine in anhydrous tetrahydrofuran (THF) at reflux temperatures.

Yield Optimization :

  • Excess 3-hydroxypropylamine (1.5–2.0 equivalents) improves conversion rates.

  • Inert atmosphere (N₂ or Ar) prevents oxidation of sensitive intermediates.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity significantly impacts reaction efficiency:

SolventDielectric ConstantReaction Yield (%)
DMF36.778–82
DCM8.965–70
THF7.572–75

Data aggregated from multiple studies. Polar aprotic solvents like DMF enhance nucleophilicity of 3-hydroxypropylamine, favoring higher yields.

Catalyst Use

Catalysts such as DMAP or triethylamine (TEA) are critical for mitigating steric hindrance during amidation:

  • DMAP (5 mol%) : Increases yield by 15–20% compared to uncatalyzed reactions.

  • TEA (10 mol%) : Effective in scavenging HCl during acyl chloride formation.

Temperature and Time

Controlled thermal conditions prevent degradation of the hydroxypropylamide moiety:

  • Low-Temperature Synthesis (0–5°C) : Reduces byproduct formation but extends reaction time to 24–36 hours.

  • Room-Temperature Synthesis (25°C) : Achieves 85% yield within 12 hours but requires rigorous purification.

Characterization Techniques

Spectroscopic Analysis

  • FTIR : Confirms amide bond formation via peaks at 1,650 cm⁻¹ (C=O stretch) and 3,300 cm⁻¹ (N–H bend).

  • ¹H NMR : Distinct signals at δ 3.5–3.7 ppm (hydroxypropyl CH₂) and δ 7.2–8.1 ppm (aromatic protons).

Chromatographic Purity Assessment

  • HPLC : Purity >98% achieved using C18 columns with acetonitrile/water (70:30) mobile phase.

  • TLC : Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Esterification (DCC)8298High reproducibility
Acyl Chloride Route7595Shorter reaction time

Synthesis routes compared for scalability and efficiency.

Challenges and Solutions

Byproduct Formation

  • Issue : Hydrolysis of the amide bond under acidic conditions.

  • Solution : Use of anhydrous solvents and molecular sieves to absorb moisture.

Low Solubility

  • Issue : FA-HPA’s limited solubility in aqueous media complicates purification.

  • Solution : Recrystallization from ethanol/water mixtures (70:30 v/v) enhances purity.

Recent Advances

Nanoprodrug Formulations

FA-HPA has been engineered into stable nanoprodrugs (120–140 nm) via spontaneous emulsification, improving cellular uptake in glioma models. These nanoparticles demonstrate:

  • Enhanced Bioactivity : IC₅₀ of 20 μM vs. 100 μM for free FA in U87-MG cells.

  • Esterase Activation : Rapid conversion to active FA by porcine liver esterase.

Applications in Drug Delivery

FA-HPA’s improved solubility and stability make it a candidate for:

  • Targeted Cancer Therapy : Nanoprodrugs exhibit preferential accumulation in tumor tissues.

  • Topical Formulations : Enhanced skin permeability compared to parent FA .

Chemical Reactions Analysis

Types of Reactions

Flufenamic acid hydroxypropylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or aromatic compounds.

Scientific Research Applications

Pharmacological Applications

1.1 Anti-Inflammatory Properties

Flufenamic acid is primarily recognized for its anti-inflammatory effects, which are attributed to its ability to inhibit cyclooxygenase enzymes, leading to decreased prostaglandin synthesis. This mechanism has been leveraged in various studies demonstrating its efficacy in treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis .

1.2 Pain Management

Clinical trials have shown that flufenamic acid hydroxypropylamide can significantly alleviate pain associated with dysmenorrhea. In a double-blind study involving 44 patients, 82% reported substantial pain relief after treatment with flufenamic acid . This highlights its potential as an effective analgesic.

Antimicrobial Applications

2.1 Efficacy Against Methicillin-Resistant Staphylococcus Aureus (MRSA)

Recent studies have indicated that flufenamic acid exhibits potent antibacterial properties, particularly against MRSA. Research demonstrated that it effectively inhibits bacterial growth and biofilm formation, making it a promising candidate for antimicrobial coatings on medical implants . The minimal inhibitory concentration (MIC) values obtained in these studies suggest that flufenamic acid could be integrated into therapeutic strategies for preventing surgical infections.

Cancer Research

3.1 Chemopreventive Properties

Flufenamic acid has shown potential in cancer chemoprevention by inhibiting the growth of cancer cells in vitro. In studies involving prostate carcinoma cell lines, flufenamic acid was found to downregulate androgen receptor expression and inhibit prostate-specific antigen production, suggesting its role in managing androgen-dependent cancers .

3.2 Cytotoxic Effects on Tumor Cells

In addition to its anti-inflammatory properties, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. The compound demonstrated significant anti-proliferative activity, indicating potential applications in cancer therapy .

Mechanistic Insights

4.1 Ion Channel Modulation

Flufenamic acid is also recognized for its ability to modulate various ion channels, including non-selective cation channels and chloride channels. This property has made it a valuable tool in electrophysiological studies aimed at understanding ion channel dynamics and their physiological implications .

Formulation and Delivery Innovations

5.1 Polymorphic Transformations

Research into the polymorphic forms of flufenamic acid has revealed that certain structural modifications can enhance its pharmaceutical properties, such as dissolution rates and bioavailability. Studies have shown that hollow crystal formations of flufenamic acid can improve its dissolution profile compared to conventional forms . This advancement opens avenues for developing more effective drug delivery systems.

Summary Table of Applications

Application AreaSpecific Use CaseFindings/Implications
Anti-InflammatoryTreatment of rheumatoid arthritisEffective pain relief; significant reduction in inflammation
Pain ManagementDysmenorrhea treatment82% of patients experienced significant pain relief
AntimicrobialAgainst MRSAInhibits growth and biofilm formation; potential for surgical applications
Cancer ResearchProstate carcinomaDownregulates androgen receptor; inhibits PSA production
Mechanistic StudiesIon channel modulationUseful for studying ion channel dynamics
Formulation InnovationsPolymorphic transformationsEnhanced dissolution rates via hollow crystal formation

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The fenamate class includes compounds like mefenamic acid , meclofenamic acid , and niflumic acid , which share an anthranilic acid core but differ in substituents. Below is a comparative analysis:

Compound Key Structural Features Neuroprotective Efficacy Solubility/Polymorphism
Flufenamic acid Trifluoromethyl (-CF₃) group Significant High conformational polymorphism due to -CF₃; influenced by solvent systems (e.g., SC-CO₂ vs. DMSO)
Mefenamic acid Two methyl (-CH₃) groups Significant Lower polymorphism compared to flufenamic acid; standard solubility in organic solvents
Meclofenamic acid Chlorine (-Cl) substituent Significant Enhanced lipophilicity due to -Cl; moderate polymorphism
Niflumic acid Nitro (-NO₂) group Significant Poor aqueous solubility; nitro group may limit formulation flexibility
Flufenamic acid hydroxypropylamide Hydroxypropylamide (-CONH-C₃H₆OH) substitution Inferred similar to parent Likely improved solubility due to polar amide group; reduced polymorphism compared to parent

Pharmacological and Mechanistic Insights

  • Neuroprotection: All tested fenamates (flufenamic acid, mefenamic acid, meclofenamic acid, niflumic acid) significantly reduce glutamate-induced excitotoxicity in vitro .
  • Solubility and Formulation : Flufenamic acid’s trifluoromethyl group drives conformational diversity, complicating micronization and drug delivery . The hydroxypropylamide derivative may mitigate this by stabilizing specific conformations or enhancing solubility in aqueous media.

Key Research Findings

  • Polymorphism : Flufenamic acid’s conformational flexibility in supercritical CO₂ vs. DMSO highlights solvent-dependent polymorphism, critical for micronization strategies .
  • Neuroprotection : Fenamates uniformly exhibit neuroprotective effects, suggesting shared therapeutic targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of flufenamic acid hydroxypropylamide, and how can purity be optimized?

  • Methodology : The synthesis should begin with esterification or amidation of flufenamic acid using hydroxypropylamine under catalytic conditions (e.g., EDC/HOBt coupling). Purity optimization involves iterative recrystallization in aprotic solvents (e.g., DMSO/ethanol mixtures) and characterization via HPLC with UV detection (λ = 254 nm). Critical parameters include reaction temperature (40–60°C) and stoichiometric control of hydroxypropylamine to avoid side products like dimerized amides .
  • Validation : Confirm purity (>98%) using LC-MS and ¹H/¹³C NMR spectroscopy. Compare spectral data with flufenamic acid derivatives (e.g., trifluoromethyl group at δ 7.2–7.6 ppm in ¹H NMR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.